molecular formula C13H9ClO2 B1585678 2-(3-chlorophenyl)benzoic Acid CAS No. 73178-79-7

2-(3-chlorophenyl)benzoic Acid

Cat. No. B1585678
CAS RN: 73178-79-7
M. Wt: 232.66 g/mol
InChI Key: XOBLGZILIGYWAM-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)benzoic acid, also known as 2-chloro-p-benzoic acid, is a widely used organic compound in the scientific field. It is a white, crystalline solid with a molecular formula of C7H5ClO2 and a molar mass of 162.56 g/mol. It is used in various research applications, including synthesis, pharmacology, and biochemistry. It is also used as a reagent in laboratory experiments.

Scientific Research Applications

  • Photocatalytic Degradation of Organic Pollutants :

    • A study by Matthews (1990) explored the use of TiO2 suspensions under near UV light to oxidize various organic solutes including 3-chlorophenol. The process, which follows Langmuir-Hinshelwood kinetics, can mineralize solutes like 3-chlorophenol, potentially applicable in water purification methods (Matthews, 1990).
  • Development of Novel Fluorescence Probes :

    • Research by Setsukinai et al. (2003) developed new fluorescence probes to detect highly reactive oxygen species. Though not directly involving 2-(3-chlorophenyl)benzoic acid, this research offers insights into the development of similar compounds for biochemical applications (Setsukinai et al., 2003).
  • Advanced Oxidation Processes :

    • The study by Bokare and Choi (2011) investigates the oxidative degradation of 4-chlorophenol, a compound structurally related to 2-(3-chlorophenyl)benzoic acid. This research could inform the degradation pathways and environmental impact of 2-(3-chlorophenyl)benzoic acid (Bokare & Choi, 2011).
  • Polymorphism and Co-crystal Salt Formation :

    • Zhoujin et al. (2022) explored polymorphism in derivatives of benzoic acid, a study that can be extrapolated to understand the physical and chemical properties of 2-(3-chlorophenyl)benzoic acid (Zhoujin et al., 2022).
  • Environmental and Health Impact Studies :

    • Del Olmo et al. (2017) conducted a comprehensive review on benzoic acid and its derivatives, including their occurrence, uses, and potential health impacts. This background provides a context for understanding the broader implications of 2-(3-chlorophenyl)benzoic acid in various settings (Del Olmo et al., 2017).

properties

IUPAC Name

2-(3-chlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBLGZILIGYWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373887
Record name 2-(3-chlorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenyl)benzoic Acid

CAS RN

73178-79-7
Record name 2-(3-chlorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73178-79-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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